3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of isoquinolinyl derivatives. This compound is characterized by its unique structure, which includes an isoquinoline moiety fused with a piperidine ring and a naphthylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Due to its unique structure, it may have pharmacological properties that could be explored for therapeutic purposes.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with receptors or enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro structure and have been studied for their biological activity.
1(2H)-Naphthalenone, 3,4-dihydro-: This compound has a similar naphthalene core and is used in various chemical reactions.
Uniqueness
What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(1-NAPHTHYLMETHYL)-3-PIPERIDYL]METHANONE apart is its unique combination of an isoquinoline moiety, a piperidine ring, and a naphthylmethyl group
Eigenschaften
Molekularformel |
C26H28N2O |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H28N2O/c29-26(28-16-14-20-7-1-2-9-22(20)19-28)24-12-6-15-27(18-24)17-23-11-5-10-21-8-3-4-13-25(21)23/h1-5,7-11,13,24H,6,12,14-19H2 |
InChI-Schlüssel |
VLIHKSXDDPUCHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.